tert-Butyl (1S,5S,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-Butyl (1S,5S,6S)-6-hydroxy-3,8-diazabicyclo[321]octane-8-carboxylate is a bicyclic compound featuring a diazabicyclo octane core
Preparation Methods
The synthesis of tert-Butyl (1S,5S,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the use of acyclic starting materials that contain the required stereochemical information . Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (1S,5S,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazabicyclo core, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1S,5S,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
tert-Butyl (1S,5S,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
These compounds share a similar bicyclic core but differ in functional groups, which can lead to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (1S,5S,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-4-9(14)8(13)6-12-5-7/h7-9,12,14H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 |
InChI Key |
CYRPCDFWLJRNBX-CIUDSAMLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@@H]1CNC2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1CNC2)O |
Origin of Product |
United States |
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